molecular formula C8H8ClNO5S B15309536 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride

2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B15309536
M. Wt: 265.67 g/mol
InChI Key: VTSZVBYFLRPESK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-nitrophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride are used.

    Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: The major product is 2-(3-aminophenoxy)ethane-1-sulfonyl chloride.

    Electrophilic Aromatic Substitution: Products include halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions The nitro group can undergo reduction, leading to the formation of an amino group, which can further participate in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride: Similar structure but with the nitro group at the para position.

    2-(2-Nitrophenoxy)ethane-1-sulfonyl chloride: Similar structure but with the nitro group at the ortho position.

Uniqueness

2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group affects the electronic distribution in the molecule, making it distinct from its ortho and para counterparts.

Properties

Molecular Formula

C8H8ClNO5S

Molecular Weight

265.67 g/mol

IUPAC Name

2-(3-nitrophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H8ClNO5S/c9-16(13,14)5-4-15-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2

InChI Key

VTSZVBYFLRPESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCS(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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